![molecular formula C9H18N2O2 B1469309 2-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one CAS No. 1342270-02-3](/img/structure/B1469309.png)
2-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one
Overview
Description
“2-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one” is a versatile chemical compound with vast scientific potential. It belongs to the class of organic compounds known as valine and derivatives . These are compounds containing valine or a derivative thereof resulting from the reaction of valine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .
Synthesis Analysis
The synthesis of compounds like “2-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one” often involves the use of the five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can be broadly classified into two categories: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of “2-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one” is characterized by the presence of a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The chemical reactions involving “2-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one” are likely to be influenced by the presence of the pyrrolidine ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Scientific Research Applications
1. Catalysis and Organic Synthesis
The molecule has been implicated in various organic synthesis processes. For instance, it is part of a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) involving chiral β-hydroxy-α-amino acids. This process utilizes recombinant d-threonine aldolase enzymes for the aldol addition of glycine and pyridine 4-carboxaldehyde. The method yields high purity and enantioselectivity, contributing to high yield and ease in isolation and processing (Goldberg et al., 2015). Similarly, palladium(II) complexes of (pyridyl)imine ligands, including related compounds, have been used as catalysts for the methoxycarbonylation of olefins, a process crucial for producing esters from higher olefins (Zulu et al., 2020).
2. Pharmaceutical Research
In pharmaceutical research, the compound is part of the structure of PF-04455242, a high-affinity antagonist selective for κ-opioid receptors. This compound has shown potential for treating depression and addiction disorders, indicating its significance in medicinal chemistry (Grimwood et al., 2011). Furthermore, derivatives of this molecule have been tested for electrocardiographic, antiarrhythmic, and antihypertensive activities, suggesting its utility in developing cardiovascular drugs (Malawska et al., 2002).
3. Materials Science and Polymer Chemistry
The compound's derivatives play a role in materials science and polymer chemistry. For instance, polysubstituted pyrrole derivatives have been synthesized via intermolecular cycloaddition, a process facilitated by surfactants in an aqueous medium. This synthesis is crucial for developing materials with specific electronic and structural properties (Kumar et al., 2017). Additionally, Schiff base complexes derived from related compounds have been studied for their crystal structure, further contributing to our understanding of material properties and potential applications (Rezaeivala, 2017).
Future Directions
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This could potentially lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence various biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
2-amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-7(10)9(12)11-4-3-8(5-11)6-13-2/h7-8H,3-6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXLGSYYBMTXKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)COC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



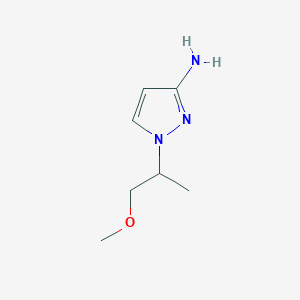
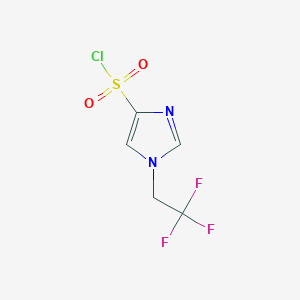


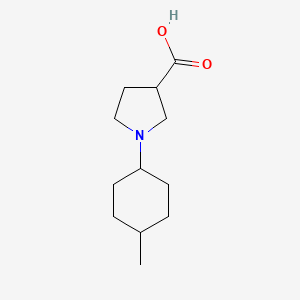

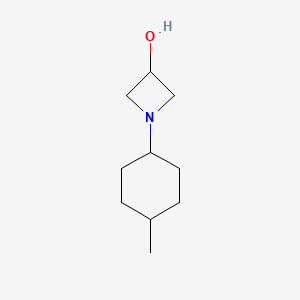
![[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1469239.png)
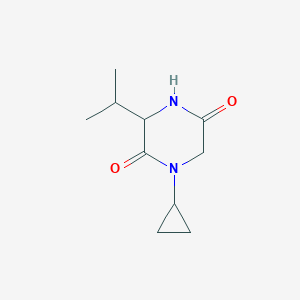

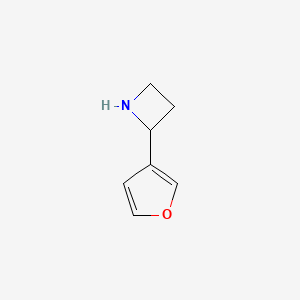
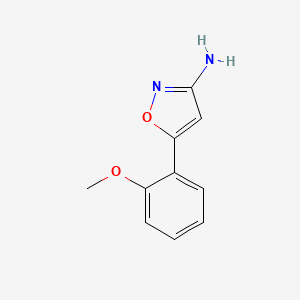
![1-[(3-Cyanophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469245.png)
![1-[2-(Morpholin-4-yl)-2-oxoethyl]azetidine-3-carboxylic acid](/img/structure/B1469247.png)